Chemical structure and stereochemistry of 20-Oxopregnan-3-yl acetate
Chemical structure and stereochemistry of 20-Oxopregnan-3-yl acetate
An In-Depth Technical Guide to 20-Oxopregnan-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and stereochemistry of 20-Oxopregnan-3-yl acetate, a significant pregnane derivative. As a foundational molecule in steroid chemistry, a thorough understanding of its structural nuances is critical for its application in research and drug development.
Introduction to the Pregnane Steroid Nucleus
The pregnane skeleton is a C21 steroid, characterized by a four-ring system composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D), collectively known as the cyclopentanoperhydrophenanthrene nucleus. The numbering of the carbon atoms follows a standardized pattern, essential for unambiguously defining the positions of functional groups and stereocenters.
20-Oxopregnan-3-yl acetate belongs to this class of steroids, featuring a ketone (oxo) group at the C-20 position and an acetate group at the C-3 position. The specific stereochemistry at these and other chiral centers profoundly influences its three-dimensional shape and, consequently, its biological activity.
Chemical Structure of 20-Oxopregnan-3-yl acetate
The molecular formula for 20-Oxopregnan-3-yl acetate is C23H36O3. The core structure consists of the saturated pregnane backbone. The key functional groups that define this molecule are:
-
An Acetate Group at C-3: An ester formed from acetic acid and a hydroxyl group at the C-3 position of the pregnane ring system. The orientation of this group (α or β) is a critical stereochemical feature.
-
An Oxo Group at C-20: A ketone functional group located on the side chain attached to C-17.
The IUPAC name for a specific isomer, 3β-Acetoxy-5α-pregnan-20-one, clearly defines the stereochemistry at C-3 and the A/B ring fusion.
Below is a diagram illustrating the fundamental structure and numbering of the pregnane core, which is the foundation for 20-Oxopregnan-3-yl acetate.
Caption: Standard numbering of the carbon atoms in the pregnane steroid nucleus.
Stereochemistry: The Three-Dimensional Architecture
The stereochemistry of 20-Oxopregnan-3-yl acetate is complex, with multiple chiral centers. The specific arrangement of atoms in space gives rise to different stereoisomers, each with potentially unique physical, chemical, and biological properties. For molecules with multiple chiral centers, diastereomers can exist, which are stereoisomers that are not mirror images of each other.[1][2]
Key Stereochemical Considerations:
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A/B Ring Junction (C-5): The fusion of rings A and B can be either cis (5β) or trans (5α). In the 5α configuration, the hydrogen atom at C-5 is on the opposite side of the ring system from the C-19 methyl group, resulting in a relatively flat steroid backbone. In the 5β configuration, the hydrogen at C-5 is on the same side as the C-19 methyl group, leading to a bent A/B ring junction.
-
Acetate Group at C-3: The acetate group at the C-3 position can be in either the α or β orientation. An α-substituent points below the plane of the ring, while a β-substituent points above the plane.
-
Side Chain at C-17: The side chain containing the 20-oxo group is typically in the β-orientation at C-17.
-
Chirality at C-20: The carbon at the 20-position can also be a stereocenter, leading to (20R) and (20S) isomers, depending on the other substituents.[3][4]
The combination of these stereochemical features leads to several possible isomers, such as:
-
3α-acetoxy-5α-pregnan-20-one
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3α-acetoxy-5β-pregnan-20-one
The following diagram illustrates the stereochemical possibilities at the C-3 and C-5 positions.
Caption: Possible stereoisomers based on C-3 and C-5 configurations.
Synthesis and Characterization
The synthesis of specific isomers of 20-Oxopregnan-3-yl acetate often involves multi-step processes starting from more abundant natural steroids. For example, 3β-acetoxy-5β-pregnan-20-one can be synthesized from 3α-acetoxy-5β-cholan-24-oic acid through a series of reactions that include inversion of the configuration at C-3 and degradation of the side chain.[7][8]
General Synthetic Approach:
A common synthetic strategy involves the following key transformations:
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Starting Material Selection: Choice of a suitable steroid precursor with the desired core stereochemistry.
-
Functional Group Manipulation: Protection and deprotection of existing functional groups.
-
Stereocenter Inversion: If necessary, inversion of stereocenters, for instance at C-3, using reactions like Mitsunobu or oxidation-reduction sequences.
-
Side-Chain Modification: Degradation or elaboration of the side chain at C-17 to introduce the 20-oxo group.
-
Acetylation: Introduction of the acetate group at C-3, typically by reaction with acetic anhydride or acetyl chloride.
The following flowchart outlines a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of 20-Oxopregnan-3-yl acetate.
Spectroscopic Characterization:
The unambiguous identification and characterization of the specific stereoisomer of 20-Oxopregnan-3-yl acetate rely on a combination of spectroscopic techniques.
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information on the chemical environment of protons, including their stereochemical orientation through coupling constants. For example, the chemical shift and multiplicity of the proton at C-3 can help determine the α or β configuration of the acetate group.[9] ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton and the presence of functional groups.[9] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule.[10] Fragmentation patterns can provide structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the ester.[9] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the absolute stereochemistry of all chiral centers.[11] |
Applications and Significance
Derivatives of pregnane are precursors to a wide range of biologically active steroids, including corticosteroids, progestogens, and androgens. Understanding the structure and stereochemistry of molecules like 20-Oxopregnan-3-yl acetate is fundamental for:
-
Drug Discovery: As intermediates in the synthesis of novel steroid-based therapeutics.
-
Metabolomics: As reference standards for identifying and quantifying steroid metabolites in biological systems. Its precursors, such as 3β-Hydroxy-5α-pregnan-20-one, are known neuroactive steroids.[12]
-
Chemical Biology: As probes to study the structure-activity relationships of steroid receptors and enzymes.
Conclusion
20-Oxopregnan-3-yl acetate is a multifaceted molecule whose chemical identity is intricately defined by its stereochemistry. A detailed understanding of its three-dimensional structure is paramount for its synthesis, characterization, and application in scientific research and development. The methodologies and principles outlined in this guide provide a solid foundation for professionals working with this and related steroid compounds.
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